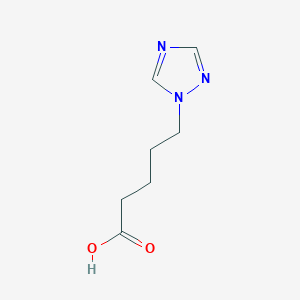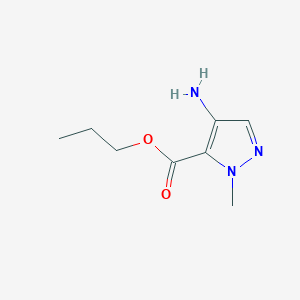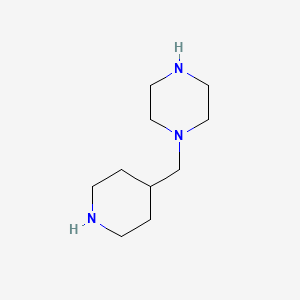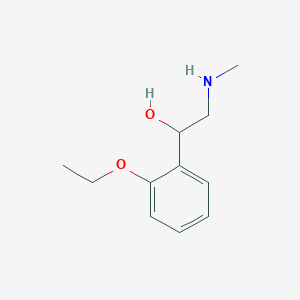
1-(2-Ethoxyphenyl)-2-(methylamino)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethoxyphenyl)-2-(methylamino)ethan-1-ol is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, a methylamino group, and an ethan-1-ol backbone
Métodos De Preparación
The synthesis of 1-(2-Ethoxyphenyl)-2-(methylamino)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxybenzaldehyde with methylamine, followed by reduction of the resulting imine to yield the desired product. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. This method can be advantageous for producing larger quantities of the compound with consistent quality.
Análisis De Reacciones Químicas
1-(2-Ethoxyphenyl)-2-(methylamino)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the compound, such as reducing the phenyl ring to a cyclohexyl ring using hydrogenation.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium ethoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-ethoxybenzaldehyde, while reduction could produce 1-(2-ethoxyphenyl)-2-(methylamino)cyclohexane.
Aplicaciones Científicas De Investigación
1-(2-Ethoxyphenyl)-2-(methylamino)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an analgesic.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Ethoxyphenyl)-2-(methylamino)ethan-1-ol involves its interaction with molecular targets such as receptors and enzymes. The compound may act as an agonist or antagonist at specific receptor sites, modulating the activity of neurotransmitters and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-(2-Ethoxyphenyl)-2-(methylamino)ethan-1-ol can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)-2-(methylamino)ethan-1-ol: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical reactivity and biological activity.
1-(2-Ethoxyphenyl)-2-(ethylamino)ethan-1-ol: The presence of an ethylamino group instead of a methylamino group can influence the compound’s pharmacokinetics and pharmacodynamics.
1-(2-Ethoxyphenyl)-2-(methylamino)propan-1-ol: The additional carbon in the backbone can alter the compound’s physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H17NO2 |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
1-(2-ethoxyphenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C11H17NO2/c1-3-14-11-7-5-4-6-9(11)10(13)8-12-2/h4-7,10,12-13H,3,8H2,1-2H3 |
Clave InChI |
JGOYVCHMHIZPJC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1C(CNC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




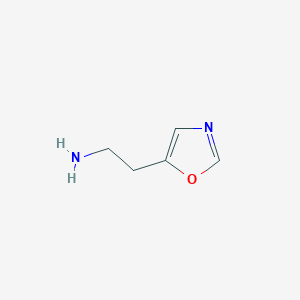
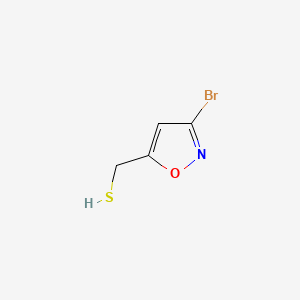

![N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine hydrochloride](/img/structure/B15323635.png)
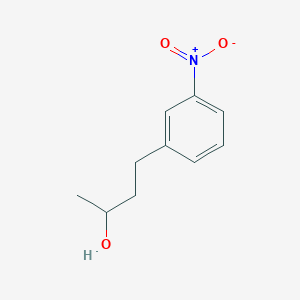
![4',5'-Dihydro-1'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-C]pyrazol]-3'-amine](/img/structure/B15323643.png)
![2-(2,2-Dimethylpropyl)-8-ethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15323644.png)

